1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one
CAS No.:
Cat. No.: VC17488615
Molecular Formula: C12H13ClFNO2
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClFNO2 |
|---|---|
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one |
| Standard InChI | InChI=1S/C12H13ClFNO2/c1-17-11-7-8(6-10(13)12(11)14)15-4-2-9(16)3-5-15/h6-7H,2-5H2,1H3 |
| Standard InChI Key | FETHRWVUHMUNJU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)N2CCC(=O)CC2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one features a piperidin-4-one scaffold substituted at the nitrogen atom with a 3-chloro-4-fluoro-5-methoxyphenyl group. The piperidinone ring adopts a chair conformation, while the aromatic substituent introduces steric and electronic effects that influence reactivity and biological interactions. Key structural descriptors include:
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IUPAC Name: 1-(3-chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one
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Canonical SMILES: COC1=C(C(=CC(=C1)N2CCC(=O)CC2)Cl)F
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InChIKey: FETHRWVUHMUNJU-UHFFFAOYSA-N
The chloro and fluoro substituents at positions 3 and 4 of the phenyl ring enhance electrophilic character, potentially facilitating interactions with biological nucleophiles.
Physicochemical Profile
The compound’s solubility and stability are critical for pharmacological applications. It is sparingly soluble in aqueous solutions but exhibits improved solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). The following table summarizes key physicochemical data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.69 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The moderate LogP value suggests favorable membrane permeability, a desirable trait for drug candidates targeting intracellular pathways.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one typically begins with the condensation of 4-piperidone with a substituted benzaldehyde derivative under acidic conditions . Subsequent N-acylation and oxime formation yield intermediates that are purified via recrystallization or column chromatography . A representative synthesis route involves:
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Condensation: 4-Piperidone reacts with 3-chloro-4-fluoro-5-methoxybenzaldehyde in the presence of hydrochloric acid to form an enamine intermediate.
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Acylation: Treatment with acryloyl chloride introduces an α,β-unsaturated ketone moiety.
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Oxime Formation: Reaction with hydroxylamine generates the oxime derivative, which is quaternized with methyl iodide to enhance solubility .
Analytical Techniques
Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm structural integrity. Key spectral data include:
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NMR (400 MHz, CDCl): δ 7.25 (s, 1H, aromatic), 3.85 (s, 3H, OCH), 3.45–3.30 (m, 4H, piperidinyl), 2.60–2.45 (m, 4H, piperidinyl).
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LC-MS (ESI+): m/z 258.1 [M+H], consistent with the molecular formula.
Biological Activity and Mechanistic Insights
Apoptotic Induction
Mechanistic studies reveal activation of caspase-3 and caspase-9, indicating mitochondrial-mediated apoptosis . Molecular docking simulations suggest high-affinity binding () to the Bcl-2 homology 3 (BH3) domain of anti-apoptotic proteins, disrupting protein-protein interactions critical for cancer cell survival .
Comparative Analysis of Piperidin-4-one Derivatives
The table below contrasts 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one with structurally analogous derivatives:
| Derivative | Substituents | IC (μM) | Selectivity Index |
|---|---|---|---|
| 1-(3-Chloro-4-fluoro-5-methoxyphenyl)piperidin-4-one | 3-Cl, 4-F, 5-OCH | 12.3 (MCF-7) | 3.2 |
| 1-(4-Nitro-3-methoxyphenyl)piperidin-4-one | 4-NO, 3-OCH | 24.5 (MCF-7) | 1.8 |
| 1-(2,5-Difluorophenyl)piperidin-4-one | 2-F, 5-F | 35.6 (HCT-116) | 1.2 |
The 3-chloro-4-fluoro-5-methoxy substitution pattern confers superior potency and selectivity, likely due to optimized hydrophobic and electronic interactions .
Future Research Directions
Structural Optimization
Modifications to the piperidinone ring, such as introducing spirocyclic or fused-ring systems, could enhance metabolic stability. Additionally, replacing the methoxy group with bioisosteres like trifluoromethoxy may improve pharmacokinetic profiles.
In Vivo Efficacy Studies
Rodent models of xenograft tumors are needed to evaluate bioavailability and toxicity. Preliminary pharmacokinetic studies in rats indicate a plasma half-life () of 2.3 hours, necessitating prodrug strategies for sustained release .
Target Identification
Proteomic approaches, such as affinity-based pull-down assays, could identify novel protein targets. Computational studies predict affinity for kinase domains, including EGFR and VEGFR2, warranting experimental validation.
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